

Application Notes and Protocols: Synthesis of Citronellyl Formate from Citronellol

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For Researchers, Scientists, and Drug Development Professionals

Introduction: Citronellyl Formate

Citronellyl formate (also known as 3,7-dimethyloct-6-en-1-yl formate) is an organic ester valued for its distinct aromatic profile. It possesses a fresh, rosy, floral, and slightly fruity scent, making it a significant ingredient in the fragrance and flavor industries.[1][2][3] It is used to impart bright top notes in floral compositions, particularly for rose and lily-of-the-valley scents, and finds application in perfumes, cosmetics, soaps, and candles.[2] Naturally, **citronellyl formate** can be found in geranium essential oil, where it can constitute up to 12% of the oil.[4]

The primary and most common method for the synthetic production of **citronellyl formate** is the direct acid-catalyzed esterification of citronellol with formic acid.[1][4] Alternative methods, such as enzymatic synthesis, offer a greener and more selective approach. This document provides an overview of these synthesis methods, quantitative data from related esterification reactions, and detailed protocols for laboratory-scale synthesis.

Physicochemical Properties of **Citronellyl Formate**:



Property	Value	Reference
Molecular Formula	C11H20O2	[4]
Molecular Weight	184.28 g/mol	[4]
Appearance	Colorless to pale yellow liquid	[2][4]
Boiling Point	235 °C	[4]
Density	~0.897 g/mL at 25 °C	
Refractive Index	1.443 - 1.449 at 20°C	[4]
CAS Number	105-85-1	

Synthesis Methodologies Acid-Catalyzed Esterification (Fischer Esterification)

Fischer esterification is a classic, reversible organic reaction involving the reaction of a carboxylic acid (formic acid) with an alcohol (citronellol) in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[5][6] The reaction is typically heated under reflux to increase the reaction rate.[5] To drive the equilibrium towards the formation of the ester, an excess of one reactant (usually the alcohol) is used, and/or the water produced as a byproduct is removed, often with a Dean-Stark apparatus.[5][6][7]

The mechanism involves the protonation of the formic acid's carbonyl group by the catalyst, which enhances its electrophilicity.[7][8] The citronellol then acts as a nucleophile, attacking the carbonyl carbon. A series of proton transfers follows, leading to the elimination of a water molecule and the formation of the protonated ester, which is then deprotonated to yield **citronellyl formate** and regenerate the acid catalyst.[8]

Enzymatic Synthesis

Enzymatic esterification is an increasingly popular alternative due to its high selectivity, mild reaction conditions, and environmentally friendly nature.[9] Lipases are commonly used enzymes that can catalyze esterification or transesterification reactions in non-aqueous media. [10][11] For **citronellyl formate** synthesis, this can involve the direct esterification of citronellol with formic acid or transesterification with another formate ester.



This method avoids the use of harsh acids and high temperatures, reducing the risk of side reactions and simplifying product purification.[9] Immobilized enzymes, such as Novozym 435 (lipase from Candida antarctica), are often employed as they can be easily recovered and reused, enhancing the economic feasibility of the process.[9][12]

Quantitative Data Summary

While specific yield and conversion data for the synthesis of **citronellyl formate** is not readily available in the cited literature, data from the synthesis of the closely related citronellyl acetate and other formate esters can provide valuable insight into expected outcomes and effective reaction conditions.

Table 1: Conditions for Lipase-Catalyzed Synthesis of Citronellyl Acetate & Octyl Formate (Note: This data is for related ester compounds and serves as a proxy for **citronellyl formate** synthesis.)

Parameter	Citronellyl Acetate Synthesis[10][11]	Octyl Formate Synthesis[9]
Reaction Type	Transesterification	Direct Esterification
Enzyme Catalyst	Black Cumin Seedling Lipase	Novozym 435 (Immobilized)
Substrates	Citronellol, Geranyl Acetate	Octanol, Formic Acid
Substrate Ratio	1:1 (0.25 M each)	7:1 (Alcohol:Acid)
Solvent	n-Hexane	1,2-Dichloroethane
Temperature	41 °C	40 °C
Reaction Time	72 hours	Not specified for max yield
Max. Yield/Conversion	76.3%	96.5%

Table 2: Conditions for Lewis Acid-Catalyzed Synthesis of Citronellyl Acetate (Note: This data is for the synthesis of citronellyl acetate, not formate.)



Parameter	Value
Reaction Type	Direct Esterification
Catalyst	SnCl ₂ ·2H ₂ O
Substrates	β-Citronellol, Acetic Acid
Conditions	Room Temperature, Solvent-Free
Conversion	~88%[13]
Selectivity	~99%[13]

Experimental Protocols

Protocol: Fischer Esterification of Citronellol

This protocol describes the synthesis of **citronellyl formate** using Fischer esterification with sulfuric acid as the catalyst and reflux conditions.

Materials:

- Citronellol (1.0 eq)
- Formic Acid (≥95%, 1.2 eq)
- Concentrated Sulfuric Acid (H₂SO₄, catalytic amount, ~1-2% mol)
- Toluene (as solvent for azeotropic water removal)
- Diethyl ether or Ethyl acetate (for extraction)
- Saturated sodium bicarbonate solution (NaHCO₃)
- Saturated sodium chloride solution (Brine)
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:



- Round-bottom flask
- Dean-Stark apparatus
- Reflux condenser
- Heating mantle with magnetic stirrer and stir bar
- Separatory funnel
- Standard laboratory glassware
- Rotary evaporator

Procedure:

- Reaction Setup: Assemble a clean, dry apparatus consisting of a round-bottom flask, a
 Dean-Stark trap, and a reflux condenser.
- Charging Reactants: To the round-bottom flask, add citronellol (1.0 eq), toluene (enough to fill the Dean-Stark trap and suspend reactants), and a magnetic stir bar.
- Adding Acid: Slowly add formic acid (1.2 eq) to the flask while stirring.
- Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.
- Reflux: Heat the mixture to reflux using a heating mantle. The toluene-water azeotrope will begin to collect in the Dean-Stark trap, effectively removing water from the reaction and driving the equilibrium towards the product.[6] Continue reflux until no more water is collected in the trap (typically 2-4 hours).
- Cooling: Once the reaction is complete, turn off the heat and allow the mixture to cool to room temperature.
- Workup Quenching: Carefully transfer the reaction mixture to a separatory funnel. Dilute with diethyl ether or ethyl acetate.

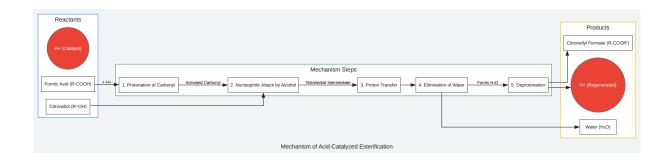


- Neutralization: Wash the organic layer sequentially with:
 - Water (to remove the bulk of the acid).
 - Saturated sodium bicarbonate solution (to neutralize any remaining acid Caution: CO₂ evolution). Repeat until no more gas evolves.[6]
 - Saturated brine solution (to remove residual water).[6]
- Drying and Filtration: Drain the organic layer into an Erlenmeyer flask and dry over anhydrous magnesium sulfate. Filter the solution to remove the drying agent.
- Solvent Removal: Concentrate the filtrate using a rotary evaporator to remove the solvent and obtain the crude **citronellyl formate**.
- Purification: The crude product can be further purified by vacuum distillation to yield pure citronellyl formate.

Visualizations

Reaction Mechanism: Fischer Esterification



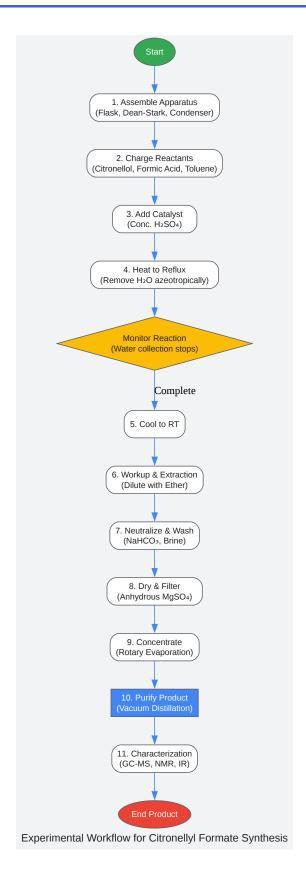


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Caption: The Fischer esterification mechanism proceeds via five key reversible steps.

Experimental Workflow





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Caption: A step-by-step workflow for the synthesis and purification of **citronellyl formate**.



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